molecular formula C9H11N3 B1642949 2-Isopropyl-3H-imidazo[4,5-b]pyridine CAS No. 21714-53-4

2-Isopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1642949
CAS No.: 21714-53-4
M. Wt: 161.2 g/mol
InChI Key: WUKJJZNDQTZOFB-UHFFFAOYSA-N
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Description

2-Isopropyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which is an important family of heterocyclic compounds . These compounds are known for their various pharmacological properties . They have been studied as potential fungicides and have shown good fungicidal activity against Puccinia polysora .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite . Compounds were synthesized by cyclization of the corresponding amide . An attempt to prepare the compound directly by treating the corresponding pyridine-2,3-diamine with acid was only partially successful, providing the product in low yield .


Molecular Structure Analysis

The molecular structures of imidazo[4,5-b]pyridine derivatives were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . The structure of the compounds was further confirmed by X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Microwave-Assisted C-2 Direct Alkenylation

The application of 2-Isopropyl-3H-imidazo[4,5-b]pyridine in microwave-assisted C-2 direct alkenylation has been reported. This process, facilitated by microwave-assisted Pd/Cu co-catalysis, allows the synthesis of new cross-conjugated push-pull 2-vinyl- and 2-alkynylimidazo[4,5-b]pyridines. These synthesized compounds are notable for their satisfactory fluorescence quantum yields and remarkable solvatofluorochromic properties, making them useful in fluorescent applications (Baladi, Granzhan, & Piguel, 2016).

Synthesis of N-substituted Imidazopyridine Derivatives

N-substituted imidazopyridine derivatives, including those derived from this compound, have been synthesized and structurally assigned. This process is significant in the development of angiotensin II receptor antagonists, a class of compounds with potential medical applications (Werner W.K.R & Klaus G.R. Pacher, 1992).

Development of Antituberculotic Agents

Research has been conducted on the reactions of this compound with isothiocyanates to develop new derivatives with antituberculotic activity. This research is crucial for the development of new drugs to combat tuberculosis (Bukowski, 1998).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors of mild steel corrosion. This research highlights the potential of these compounds in industrial applications, particularly in preventing corrosion in acidic environments (Saady et al., 2021).

Catalysis in Organic Synthesis

2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-based Ruthenium complexes, which can be synthesized from compounds like this compound, have shown to be active catalysts in the transfer hydrogenation of ketones. Their high catalytic activity and ability to achieve high conversion rates make them valuable in various organic synthesis processes (Li et al., 2015).

Mechanism of Action

Target of Action

The compound 2-Isopropyl-3H-imidazo[4,5-b]pyridine is known to target the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission. The compound acts as a positive allosteric modulator of this receptor . It also targets IKK-ɛ and TBK1 , which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

As a positive allosteric modulator of the GABA A receptor, this compound enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects on neuronal activity . In the case of IKK-ɛ and TBK1, the compound likely inhibits their activity, thereby affecting the phosphorylation process and subsequent activation of NF-kappaB .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of various cells, including cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The inhibition of IKK-ɛ and TBK1 can impact the NF-kappaB signaling pathway, which plays a key role in immune and inflammatory responses, as well as in the regulation of cell proliferation and survival .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is considered to be, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, modulation of the GABA A receptor can lead to changes in neuronal excitability, potentially impacting behaviors such as sleep, anxiety, and memory . Inhibition of IKK-ɛ and TBK1 can affect the activation of NF-kappaB, potentially influencing immune and inflammatory responses, as well as cell proliferation and survival .

Properties

IUPAC Name

2-propan-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(2)8-11-7-4-3-5-10-9(7)12-8/h3-6H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKJJZNDQTZOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944328
Record name 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21714-53-4
Record name 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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